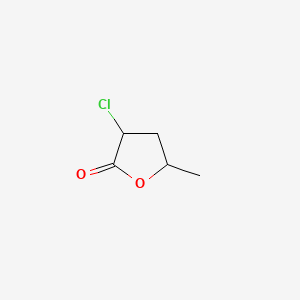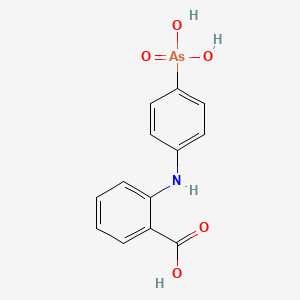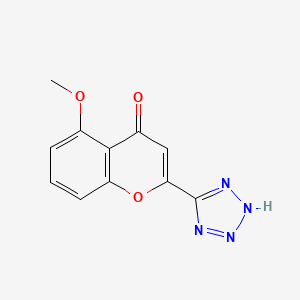
4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-methoxy-2-hydroxyacetophenone with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzopyrans .
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its anti-inflammatory and antioxidant properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Studied for its potential anticancer activity.
Uniqueness
4H-1-Benzopyran-4-one, 5-methoxy-2-(1H-tetrazol-5-yl)- is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzopyrans and contributes to its specific applications and activities .
Eigenschaften
CAS-Nummer |
33544-12-6 |
|---|---|
Molekularformel |
C11H8N4O3 |
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
5-methoxy-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H8N4O3/c1-17-7-3-2-4-8-10(7)6(16)5-9(18-8)11-12-14-15-13-11/h2-5H,1H3,(H,12,13,14,15) |
InChI-Schlüssel |
FUTRGIVXNVZCQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
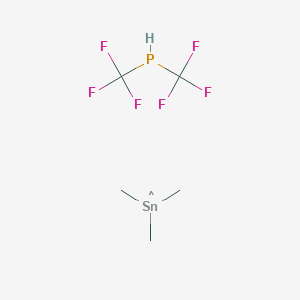
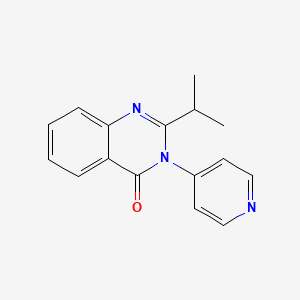
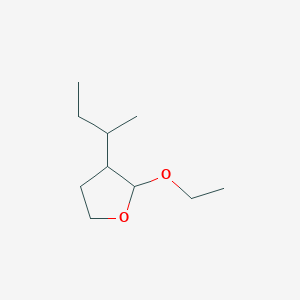

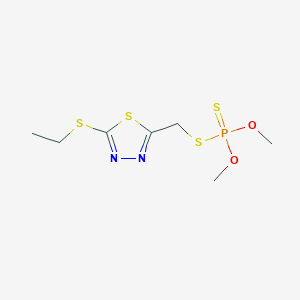
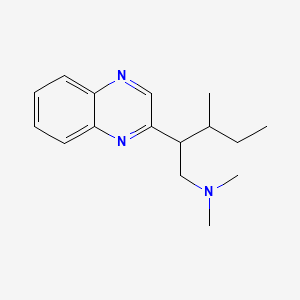
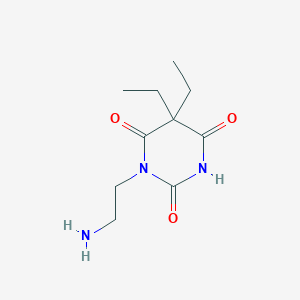
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

